molecular formula C₂₄H₃₀O₁₂ B1141244 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol CAS No. 213264-93-8

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

Cat. No.: B1141244
CAS No.: 213264-93-8
M. Wt: 510.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol is a complex organic compound that features a glucopyranosyl moiety acetylated at four positions and a glycerol moiety protected by a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol typically involves multiple steps, starting from readily available sugars. The general synthetic route includes:

    Acetylation of D-glucose: D-glucose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

    Formation of the Benzylidene Acetal: The acetylated glucose is then reacted with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.

    Glycerol Attachment: The benzylidene-protected glucose derivative is then coupled with glycerol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for scale, yield, and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The primary alcohol group in the glycerol moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Hydrolysis: Free hydroxyl groups.

    Oxidation: Carboxylic acids.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for glycosylation processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol involves its interaction with specific molecular targets. The acetylated glucopyranosyl moiety can interact with enzymes involved in glycosylation, while the benzylidene-protected glycerol can participate in various biochemical pathways. These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALRXNXUDXSR-BTNZFBCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858431
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213264-93-8
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.